N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Overview
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide, also known as ABD-F, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. ABD-F is a fluorinated derivative of the benzamide family and is known for its unique physical and chemical properties.
Mechanism of Action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is based on its ability to act as a fluorescent probe. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has a unique fluorescence emission spectrum, which allows it to be used as a probe to study the binding of drugs to proteins and the transport of proteins across cell membranes. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide can also be used as a probe to study the conformational changes in proteins and the interactions between proteins.
Biochemical and Physiological Effects:
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been shown to have minimal biochemical and physiological effects. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is not known to have any toxic effects on cells or tissues. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is also not known to interfere with the normal functioning of proteins or other biological molecules.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its unique fluorescence emission spectrum, which allows it to be used as a probe to study the binding of drugs to proteins and the transport of proteins across cell membranes. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide. One potential direction is the development of new fluorescent probes based on N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide. Another potential direction is the use of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide in the study of protein-protein interactions and the development of new drugs that target these interactions. A third potential direction is the use of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide in the study of protein conformational changes and the development of new drugs that target these changes. Overall, N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has significant potential for future applications in various fields of scientific research.
Scientific Research Applications
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has potential applications in various fields of scientific research. One of the primary applications of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is in the development of fluorescent probes for imaging biological systems. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been used as a fluorescent probe to study the binding of drugs to proteins and the transport of proteins across cell membranes. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has also been used as a probe to study the conformational changes in proteins and the interactions between proteins.
properties
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-10(20)12-8-15-16(23-7-6-22-15)9-14(12)19-17(21)11-4-2-3-5-13(11)18/h2-5,8-9H,6-7H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCAFZRTJNXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.